IR-1061 is a cationic polymethine dye characterized by strong absorption in the near-infrared (NIR) spectrum, with a maximum absorption (λmax) between 1051-1065 nm in methylene chloride. As a fluorophore, it operates in the second near-infrared window (NIR-II, 1000–1700 nm), a region offering reduced light scattering and minimal tissue autofluorescence for deep-tissue biological imaging. The compound is supplied as a tetrafluoroborate salt, a structural feature that influences its solubility and interaction with formulation matrices. Due to its hydrophobic nature, its use in aqueous biological systems necessitates encapsulation within delivery vehicles like polymeric micelles or liposomes to ensure stability and prevent aggregation-induced quenching.
Substituting IR-1061 with other near-infrared dyes, even those within the cyanine class, presents significant practical challenges. Common NIR-I dyes like Indocyanine Green (ICG) lack the >1000 nm emission required for deep-tissue NIR-II imaging and exhibit lower photostability. For other NIR-II dyes, direct substitution is impeded by IR-1061's specific molecular properties that dictate its processability. Its hydrophobicity, polarity, and the BF4- counter-ion collectively determine its affinity for different encapsulation polymers and its tendency to form H-aggregates in solution, which quenches fluorescence. A change to a different dye, even a close analog, would necessitate a complete re-optimization of formulation parameters—including polymer selection, dye-to-polymer ratio, and solvent systems—to achieve comparable stability, loading efficiency, and optical performance.
IR-1061 demonstrates significantly greater resistance to photobleaching than the widely used NIR-I dye Indocyanine Green (ICG), a critical factor for applications requiring prolonged or repeated light exposure. Under irradiation with a 1064 nm laser (520 mW·cm⁻²), IR-1061 exhibited a bleaching half-life of 35 minutes. In contrast, ICG degrades much more rapidly under comparable conditions. This enhanced stability allows for longer imaging times and more reliable signal quantification.
| Evidence Dimension | Photobleaching Half-Life |
| Target Compound Data | 35 minutes |
| Comparator Or Baseline | ICG (Indocyanine Green): Significantly shorter half-life under comparable laser irradiation. |
| Quantified Difference | IR-1061 is substantially more photostable than ICG, enabling longer experimental durations. |
| Conditions | Solution in DMSO, irradiated with a 520 mW·cm⁻² laser (1064 nm for IR-1061, 808 nm for ICG). |
Higher photostability reduces material consumption, improves reproducibility, and enables long-term tracking studies that are not feasible with less stable dyes.
Successful encapsulation of IR-1061 for aqueous applications is directly tied to its affinity for the hydrophobic core of a polymer nanoparticle. Using Hansen Solubility Parameters (HSP), the affinity can be predicted and quantified by the Relative Energy Density (RED), where RED ≤ 1 indicates high affinity. IR-1061 shows high predicted affinity for PLGA (RED = 0.61) and PLA (RED = 0.72), but low affinity for PCL (RED = 1.25). This was experimentally validated, as nanoparticles made with PLGA and PLA cores could be loaded with larger amounts of IR-1061 and showed higher stability in phosphate-buffered saline compared to those with PCL cores.
| Evidence Dimension | Polymer Affinity (Relative Energy Density) |
| Target Compound Data | High affinity for PLGA (RED=0.61) and PLA (RED=0.72) |
| Comparator Or Baseline | Low affinity for PCL (RED=1.25) |
| Quantified Difference | Significantly higher miscibility and encapsulation performance in PLGA/PLA vs. PCL. |
| Conditions | Calculated using the Hansen solubility sphere method and validated by experimental nanoparticle formulation and stability tests. |
This data allows procurers to select compatible polymers for formulation, reducing development time and ensuring the creation of stable, brightly fluorescent nanoparticles.
The fluorescence output of IR-1061 is highly dependent on its concentration within a formulation, as high loading leads to the formation of H-aggregates that quench fluorescence. In a liposomal system, increasing the molar content of IR-1061 from 0.5% to 1.5% leads to a peak in fluorescence intensity. However, further increasing the content to 3% causes a significant decrease in fluorescence. This behavior is confirmed by a shift in the absorption spectrum, where the peak at ~900 nm (associated with aggregates) increases relative to the peak at ~1060 nm (associated with the monomeric, fluorescent state) at higher concentrations.
| Evidence Dimension | Concentration-Dependent Fluorescence Intensity |
| Target Compound Data | Fluorescence peaks at ~1.5% molar content in liposomes. |
| Comparator Or Baseline | Fluorescence decreases at >1.5% molar content due to aggregation. |
| Quantified Difference | A clear optimal loading ratio exists to maximize fluorescence before quenching occurs. |
| Conditions | IR-1061 formulated in anionic liposomes, with fluorescence measured at varying dye-to-lipid molar ratios. |
This provides a clear, actionable processing parameter for users to maximize signal output and ensure batch-to-batch reproducibility, preventing material waste and inconsistent results.
For longitudinal studies requiring the tracking of cells or nanocarriers over extended periods, IR-1061's superior photostability compared to benchmarks like ICG is a key enabler. It allows for repeated imaging sessions with reduced signal loss from photobleaching, ensuring more accurate quantitative analysis of biodistribution and clearance kinetics.
When the goal is to create stable, brightly fluorescent nanoparticles for deep-tissue imaging, IR-1061 is the right choice for formulation with PLGA or PLA polymers. Its quantified high affinity for these specific materials ensures efficient, stable encapsulation and higher fluorescence performance, streamlining the development of next-generation NIR-II imaging agents.
In applications such as microangiography where bright, consistent signal is paramount, IR-1061 is ideal due to its well-defined concentration-performance profile. By formulating probes within the optimal concentration window to avoid aggregation, researchers can achieve maximized fluorescence intensity and high spatial resolution for clear visualization of vascular structures.
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